molecular formula C13H14O3S B14514139 Ethyl 3-hydroxy-7-(thiophen-2-YL)hept-4-EN-6-ynoate CAS No. 62858-69-9

Ethyl 3-hydroxy-7-(thiophen-2-YL)hept-4-EN-6-ynoate

Cat. No.: B14514139
CAS No.: 62858-69-9
M. Wt: 250.32 g/mol
InChI Key: AXLROUGOHXNHRX-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-7-(thiophen-2-YL)hept-4-EN-6-ynoate is a synthetic compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-7-(thiophen-2-YL)hept-4-EN-6-ynoate typically involves the condensation of thiophene derivatives with appropriate alkyne and ester groups. One common method is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-7-(thiophen-2-YL)hept-4-EN-6-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-7-(thiophen-2-YL)hept-4-EN-6-ynoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-7-(thiophen-2-YL)hept-4-EN-6-ynoate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or modulating receptor function. The compound’s alkyne and ester groups can also undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A basic five-membered ring structure with sulfur.

    Benzothiophene: A fused ring system containing both benzene and thiophene rings.

    Furan: A five-membered ring with oxygen instead of sulfur.

Uniqueness

Ethyl 3-hydroxy-7-(thiophen-2-YL)hept-4-EN-6-ynoate is unique due to its combination of a thiophene ring with alkyne and ester functionalities. This structural diversity allows it to participate in a wide range of chemical reactions and exhibit various biological activities .

Properties

CAS No.

62858-69-9

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

ethyl 3-hydroxy-7-thiophen-2-ylhept-4-en-6-ynoate

InChI

InChI=1S/C13H14O3S/c1-2-16-13(15)10-11(14)6-3-4-7-12-8-5-9-17-12/h3,5-6,8-9,11,14H,2,10H2,1H3

InChI Key

AXLROUGOHXNHRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C=CC#CC1=CC=CS1)O

Origin of Product

United States

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